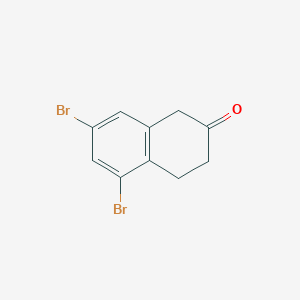

5,7-Dibromo-2-tetralone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dibromo-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUHKAAEBQKYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567199 | |

| Record name | 5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144066-44-4 | |

| Record name | 5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,7-Dibromo-2-tetralone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 144066-44-4

This technical guide provides an in-depth overview of 5,7-Dibromo-2-tetralone, a halogenated derivative of the bicyclic aromatic ketone, 2-tetralone. This document consolidates available data on its chemical and physical properties, experimental protocols for its synthesis and characterization, and discusses its potential, yet largely unexplored, role in scientific research and drug development.

Core Properties and Data

This compound, with the systematic IUPAC name 5,7-dibromo-3,4-dihydronaphthalen-2(1H)-one, is a solid organic compound.[1][2] Its core structure consists of a tetralone backbone with two bromine atoms substituted on the aromatic ring at positions 5 and 7. This substitution significantly influences its chemical reactivity and potential biological activity.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 144066-44-4 | [3] |

| Molecular Formula | C₁₀H₈Br₂O | [3] |

| Molecular Weight | 303.98 g/mol | [3] |

| Purity | ≥95% | [2] |

| Storage Temperature | Ambient | [2] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [3] |

| logP | 3.2694 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 0 | [3] |

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra for this compound are not widely published, resources indicate the availability of 1H NMR and 13C NMR data for confirmation of its structure.[4]

Experimental Protocols

Synthesis of Tetralone Derivatives

The synthesis of tetralone derivatives is a well-established area of organic chemistry, often involving Friedel-Crafts reactions. While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general approach can be inferred from patented methods for related compounds, such as 6-bromo-2-tetralone.[5]

A plausible synthetic pathway could involve the bromination of a suitable tetralone precursor or the cyclization of a dibrominated aromatic compound. For instance, a patented method for synthesizing 6-bromo-2-tetralone involves the hydroboration of 6-bromo-1-tetralone, followed by dehydration, epoxidation, and epoxide ring-opening.[5] A similar multi-step synthesis could potentially be adapted for the 5,7-dibromo isomer.

Logical Workflow for a Potential Synthesis:

Caption: A generalized logical workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The tetralone scaffold is a recognized pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[6] Derivatives of tetralone have been investigated for their potential as antibacterial, antitumor, and central nervous system (CNS) active agents.

While specific pharmacological evaluations of this compound are not extensively reported in the scientific literature, its structural similarity to other biologically active tetralones suggests potential for further investigation. For example, various substituted tetralone derivatives have been synthesized and evaluated as dual dopamine/serotonin ligands and as inhibitors of monoamine oxidase.[7][8] The presence of two bromine atoms on the aromatic ring of this compound would significantly alter its electronic and lipophilic properties, potentially leading to unique biological activities.

Potential Research Areas:

-

Antimicrobial Screening: Given the known antimicrobial properties of some halogenated flavonoids, this compound could be screened against various bacterial and fungal strains.

-

Anticancer Evaluation: The cytotoxic potential of this compound could be assessed against a panel of cancer cell lines, a common application for novel tetralone derivatives.

-

Enzyme Inhibition Assays: The compound could be tested for its inhibitory activity against various enzymes, leveraging the known activity of other tetralones as enzyme inhibitors.

Signaling Pathway Analysis Workflow:

Should preliminary biological screening yield positive results, a logical next step would be to investigate the underlying mechanism of action, including its effect on cellular signaling pathways.

Caption: A logical workflow for investigating the biological signaling pathways affected by this compound.

Safety Information

Based on available safety data for this compound, the compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with a well-defined structure and CAS number. While detailed experimental data on its physical properties and biological activity are currently limited in the public domain, its tetralone core suggests a potential for interesting pharmacological properties. This guide provides a foundational understanding of the compound, highlighting the need for further research to fully elucidate its characteristics and potential applications in drug discovery and development. The provided logical workflows for synthesis and biological investigation offer a roadmap for future studies on this intriguing molecule.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | 144066-44-4 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound(144066-44-4) 1H NMR [m.chemicalbook.com]

- 5. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of a series of aminoalkyl-tetralones and tetralols as dual dopamine/serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Characterization of 5,7-Dibromo-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dibromo-2-tetralone is a halogenated bicyclic ketone that holds significant potential as a versatile intermediate in medicinal chemistry and drug discovery. Its strategic bromination pattern on the aromatic ring, combined with the reactive carbonyl group on the alicyclic ring, offers multiple avenues for synthetic modification, making it a valuable building block for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the structural characterization of this compound, including its physicochemical properties and spectroscopic data. While detailed experimental protocols for its synthesis and specific biological pathway interactions are not extensively documented in publicly available literature, this guide furnishes analogous procedures and contextual information based on related tetralone derivatives to facilitate further research and development.

Core Molecular and Physicochemical Properties

This compound, also known as 5,7-dibromo-3,4-dihydronaphthalen-2(1H)-one, is a solid at room temperature. Its fundamental properties are summarized in the table below, providing essential data for its handling, reaction design, and analytical characterization.[1][2]

| Property | Value |

| CAS Number | 144066-44-4[2] |

| Molecular Formula | C₁₀H₈Br₂O[2] |

| Molecular Weight | 303.98 g/mol [2] |

| Appearance | Solid (predicted) |

| Storage | -20°C, dry[1] |

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region will show two singlets due to the isolated aromatic protons. The aliphatic region will display signals for the three methylene groups, with their chemical shifts and multiplicities influenced by the neighboring carbonyl group and the aromatic ring.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.5 - 7.8 | s | 1H | H-6 or H-8 |

| ~7.5 - 7.8 | s | 1H | H-6 or H-8 | |

| Aliphatic Protons | ~3.6 | s | 2H | H-1 |

| ~3.1 | t | 2H | H-4 | |

| ~2.5 | t | 2H | H-3 |

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon is expected to appear at the most downfield chemical shift. The aromatic carbons will have distinct signals, with the bromine-substituted carbons showing characteristic shifts. The three aliphatic carbons will resonate in the upfield region.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~205 - 215 | C-2 (C=O) |

| Aromatic Carbons | ~140 - 145 | C-4a or C-8a |

| ~135 - 140 | C-4a or C-8a | |

| ~130 - 135 | C-6 or C-8 | |

| ~130 - 135 | C-6 or C-8 | |

| ~120 - 125 | C-5 or C-7 | |

| ~120 - 125 | C-5 or C-7 | |

| Aliphatic Carbons | ~45 - 55 | C-1 |

| ~35 - 45 | C-3 | |

| ~25 - 35 | C-4 |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in this compound. The most prominent absorption will be the strong carbonyl (C=O) stretch.

| Predicted IR Absorption Data | Wavenumber (cm⁻¹) | Functional Group |

| Carbonyl Stretch | ~1715 | C=O (ketone) |

| Aromatic C-H Stretch | ~3000 - 3100 | Ar-H |

| Aliphatic C-H Stretch | ~2850 - 3000 | C-H |

| Aromatic C=C Stretch | ~1450 - 1600 | Ar C=C |

| C-Br Stretch | ~500 - 600 | C-Br |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound and provide insights into its fragmentation pattern. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1.

| Predicted Mass Spectrometry Data | m/z Value | Interpretation |

| Molecular Ion | ~302, 304, 306 | [M]⁺, [M+2]⁺, [M+4]⁺ |

| Fragment | [M-Br]⁺ | Loss of a bromine atom |

| Fragment | [M-HBr]⁺ | Loss of hydrogen bromide |

| Fragment | [M-CO]⁺ | Loss of carbon monoxide |

Experimental Protocols

Proposed Synthesis of this compound

A logical route to this compound would involve the bromination of 2-tetralone. The regioselectivity of the bromination will be directed by the existing functional groups.

Materials:

-

2-Tetralone

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

An appropriate solvent (e.g., carbon tetrachloride, acetic acid, or a chlorinated solvent)

-

A radical initiator (e.g., benzoyl peroxide) if using NBS, or a Lewis acid catalyst for electrophilic aromatic substitution.

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-tetralone in the chosen solvent.

-

Add the brominating agent (e.g., 2.2 equivalents of NBS and a catalytic amount of benzoyl peroxide) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Caption: A logical workflow for the synthesis of this compound.

Purification Protocol

Purification of the crude this compound is crucial to remove any unreacted starting materials, isomeric byproducts, and other impurities. Flash column chromatography is a standard and effective method for this purpose.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent (e.g., a mixture of hexanes and ethyl acetate)

-

Flash chromatography column and accessories

-

TLC plates and developing chamber

-

Fraction collector or test tubes

-

Rotary evaporator

Procedure:

-

Determine an appropriate eluent system for column chromatography by performing TLC analysis of the crude product. The ideal solvent system should provide good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.

-

Pack a flash chromatography column with silica gel using the chosen eluent.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

-

Alternatively, recrystallization from a suitable solvent system could be employed for purification.

Caption: A standard workflow for the purification of this compound.

Relevance in Drug Development and Signaling Pathways

Tetralone scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they can serve as versatile templates for the development of ligands for a variety of biological targets.[3] While specific biological activities for this compound are not well-documented, its structural features suggest potential applications in several areas of drug discovery.

The bromine atoms at the 5- and 7-positions can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). The ketone functionality can be modified through various reactions, such as reduction, reductive amination, or conversion to other functional groups, to generate diverse libraries of compounds for screening.

Given that other substituted tetralones have shown activity as anticancer agents, anti-inflammatory agents, and central nervous system modulators, it is plausible that derivatives of this compound could exhibit interesting pharmacological profiles.[1] For instance, the tetralone core is a key component of the selective serotonin reuptake inhibitor (SSRI) sertraline, highlighting the importance of this scaffold in targeting neurological pathways.

Caption: Logical workflow for the use of this compound in drug discovery.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity with significant potential for applications in synthetic and medicinal chemistry. This technical guide has provided a consolidated overview of its structural characteristics based on available data and predictive models. The outlined synthetic and purification strategies offer a practical starting point for researchers aiming to work with this compound. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully realize its potential in the development of novel therapeutics.

References

In-depth Technical Guide: 1H and 13C NMR Spectral Data of 5,7-Dibromo-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dibromo-2-tetralone is a halogenated derivative of 2-tetralone, a bicyclic aromatic ketone. Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The bromine substituents on the aromatic ring provide reactive handles for further chemical modifications, making this compound a versatile building block. Accurate nuclear magnetic resonance (NMR) spectral data is crucial for the unambiguous identification and characterization of this and similar molecules, ensuring the integrity of subsequent synthetic steps and the final products.

This guide aims to provide a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. However, an exhaustive search of scientific literature and chemical databases has revealed a significant lack of publicly available, experimentally determined NMR data for this specific compound. While spectral information for related tetralone derivatives is accessible, direct and verifiable ¹H and ¹³C NMR spectra for this compound could not be located in the searched resources.

The following sections present predicted spectral data based on established principles of NMR spectroscopy and analysis of similar structures. A detailed experimental protocol for acquiring such data is also provided to guide researchers in their own characterization efforts.

Predicted ¹H and ¹³C NMR Spectral Data

The expected chemical shifts for this compound are summarized in the tables below. These predictions are based on the analysis of substituent effects on the tetralone scaffold, where the electron-withdrawing nature of the bromine atoms and the carbonyl group significantly influences the electronic environment of the neighboring protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | H-8 |

| ~ 7.6 - 7.8 | d | 1H | H-6 |

| ~ 4.0 - 4.2 | s | 2H | H-1 |

| ~ 3.2 - 3.4 | t | 2H | H-4 |

| ~ 2.6 - 2.8 | t | 2H | H-3 |

Note: Predicted chemical shifts are in ppm relative to a TMS standard, assuming a standard deuterated solvent like CDCl₃. Coupling constants (J) would be expected in the range of ~2-3 Hz for the meta-coupling between H-6 and H-8, and ~6-8 Hz for the triplet signals of the aliphatic protons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205 - 210 | C-2 (C=O) |

| ~ 140 - 145 | C-4a |

| ~ 138 - 142 | C-8a |

| ~ 135 - 140 | C-8 |

| ~ 132 - 136 | C-6 |

| ~ 122 - 126 | C-5 |

| ~ 120 - 124 | C-7 |

| ~ 45 - 50 | C-1 |

| ~ 38 - 42 | C-3 |

| ~ 28 - 32 | C-4 |

Note: Predicted chemical shifts are in ppm relative to a TMS standard, assuming a standard deuterated solvent like CDCl₃.

Experimental Protocols

For researchers intending to synthesize and characterize this compound, the following general experimental protocol for NMR analysis is recommended.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Acquisition time: 4.0 s

-

Spectral width: 16 ppm

-

-

Process the data with an exponential line broadening of 0.3 Hz.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

Acquire the proton-decoupled ¹³C NMR spectrum on the same spectrometer.

-

Typical acquisition parameters:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2.0 s

-

Acquisition time: 1.0-1.5 s

-

Spectral width: 240 ppm

-

-

Process the data with an exponential line broadening of 1.0 Hz.

-

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

To aid in the definitive assignment of proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the spectral analysis of a synthesized compound like this compound.

In-Depth Technical Guide on the FT-IR and Mass Spectrometry Analysis of 5,7-Dibromo-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₀H₈Br₂O |

| Molecular Weight | 303.98 g/mol |

| CAS Number | 144066-44-4 |

| Appearance | Expected to be a solid at room temperature |

| IUPAC Name | 5,7-dibromo-3,4-dihydronaphthalen-2(1H)-one |

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. For 5,7-Dibromo-2-tetralone, the key functional groups are the carbonyl group (C=O) of the ketone, the aromatic ring, the aliphatic C-H bonds, and the carbon-bromine bonds.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic |

| ~2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂) |

| ~1715-1695 | Strong | C=O Stretch | Ketone |

| ~1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1450-1400 | Medium | CH₂ Bend | Aliphatic |

| ~850-750 | Strong | C-H Bend (out-of-plane) | Aromatic (substituted) |

| ~600-500 | Medium-Strong | C-Br Stretch | Aryl Halide |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This protocol describes a standard method for obtaining the FT-IR spectrum of a solid sample.

Materials:

-

This compound sample (1-2 mg)

-

Dry, IR-grade potassium bromide (KBr) (100-200 mg)

-

Agate mortar and pestle

-

Pellet-pressing die and hydraulic press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: In a dry environment, grind 1-2 mg of this compound with approximately 100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is achieved.

-

Pellet Formation: Transfer the powdered mixture to a pellet-pressing die. Apply pressure (typically 8-10 tons) with a hydraulic press to form a thin, transparent or translucent pellet.

-

Background Spectrum: Ensure the FT-IR spectrometer's sample compartment is purged with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide. Record a background spectrum with an empty sample holder.

-

Sample Spectrum: Place the KBr pellet containing the sample into the sample holder of the spectrometer.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Data Processing: Process the acquired spectrum by subtracting the background and performing any necessary baseline corrections.

Mass Spectrometry Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrometry Data

Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion of this compound will appear as a triplet of peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1.

| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Ion Identity |

| 302 | ~25% | [C₁₀H₈⁷⁹Br₂O]⁺ |

| 304 | ~50% | [C₁₀H₈⁷⁹Br⁸¹BrO]⁺ |

| 306 | ~25% | [C₁₀H₈⁸¹Br₂O]⁺ |

| 223/225 | Variable | [M - Br]⁺ |

| 195/197 | Variable | [M - Br - CO]⁺ |

| 144 | Variable | [M - 2Br]⁺ |

| 116 | Variable | [M - 2Br - CO]⁺ |

| 79/81 | Variable | [Br]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for the analysis of a solid organic compound using a gas chromatograph coupled with a mass spectrometer (GC-MS).

Instrumentation:

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., a non-polar column like DB-5ms)

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source

-

Data system for instrument control and data analysis

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of the analyte from any impurities.

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

Ion Source Temperature: Maintain at a consistent temperature (e.g., 230 °C).

-

Transfer Line Temperature: Ensure the transfer line from the GC to the MS is heated to prevent sample condensation (e.g., 280 °C).

-

-

Data Acquisition and Analysis: Inject the sample solution into the GC. The separated components will elute from the column and enter the mass spectrometer. The instrument will record the mass spectra of the eluting compounds. The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound are then analyzed.

Visualizations

Analytical Workflow

Caption: General workflow for the FT-IR and Mass Spectrometry analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of this compound in EI-MS.

Interpretation of Spectra

-

FT-IR Spectrum: The presence of a strong absorption band around 1700 cm⁻¹ would confirm the carbonyl group of the ketone. Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region would indicate the presence of the aromatic ring. Aliphatic C-H stretches just below 3000 cm⁻¹ would correspond to the methylene groups in the tetralone ring. Strong absorptions in the lower frequency region (around 600-500 cm⁻¹) would be indicative of the C-Br bonds.

-

Mass Spectrum: The most critical diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. The characteristic 1:2:1 ratio for the peaks at m/z 302, 304, and 306 would unequivocally indicate the presence of two bromine atoms. The fragmentation pattern would likely involve the loss of a bromine radical, followed by the loss of carbon monoxide, which are common fragmentation pathways for such compounds.

This technical guide provides a foundational understanding of the FT-IR and mass spectrometry analysis of this compound. The provided protocols and predicted data serve as a valuable resource for researchers in the planning and interpretation of their analytical work.

An In-depth Technical Guide to 5,7-Dibromo-2-tetralone: Core Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5,7-Dibromo-2-tetralone. Due to the limited availability of experimentally derived data in public domains, this document combines reported information with predicted characteristics based on analogous compounds. It is designed to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and drug discovery.

Core Molecular and Physical Properties

This compound is a halogenated derivative of 2-tetralone, a bicyclic aromatic ketone. The presence of two bromine atoms on the aromatic ring significantly influences its reactivity and physical properties. While specific experimental data is scarce, the following tables summarize its key identifiers and a combination of reported and predicted physical and chemical properties.

Table 1: General and Molecular Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one | - |

| Synonyms | 5,7-Di Bromo 2-Tetralone | [1] |

| CAS Number | 144066-44-4 | [1] |

| Molecular Formula | C₁₀H₈Br₂O | [1] |

| Molecular Weight | 303.98 g/mol | [1] |

| Appearance | Predicted: Off-white to yellow or brown solid | - |

Table 2: Predicted and Computed Physicochemical Properties of this compound

| Property | Predicted/Computed Value | Source(s) |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; Insoluble in water. | - |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |

| logP (Octanol-Water Partition Coefficient) | 3.2694 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not widely published. The following table provides predicted spectroscopic characteristics based on the analysis of its structure and comparison with spectral data of 2-tetralone and other brominated aromatic compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks and Characteristics |

| ¹H NMR | Aromatic protons (H-6, H-8) as singlets or narrowly split doublets between δ 7.0-8.0 ppm. Methylene protons adjacent to the aromatic ring (H-4) as a triplet around δ 3.0-3.5 ppm. Methylene protons adjacent to the carbonyl group (H-3) as a triplet around δ 2.5-3.0 ppm. Methylene protons at H-1 as a singlet or narrowly split signal around δ 3.5-4.0 ppm. |

| ¹³C NMR | Carbonyl carbon (C-2) signal around δ 200-210 ppm. Aromatic carbons attached to bromine (C-5, C-7) in the range of δ 110-125 ppm. Other aromatic carbons (C-4a, C-6, C-8, C-8a) between δ 120-145 ppm. Methylene carbons (C-1, C-3, C-4) in the aliphatic region δ 25-50 ppm. |

| IR Spectroscopy | Strong C=O stretching vibration for the ketone group around 1710-1730 cm⁻¹. C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹. C-H stretching for aromatic protons just above 3000 cm⁻¹. C-Br stretching vibrations in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry (EI) | A prominent molecular ion peak (M⁺) at m/z 302/304/306 with a characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). Fragmentation patterns would likely involve the loss of Br, CO, and ethylene fragments. |

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic approach could involve the bromination of 2-tetralone.

Materials:

-

2-Tetralone

-

N-Bromosuccinimide (NBS)

-

Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Sodium sulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tetralone in dichloromethane.

-

Bromination: Add a catalytic amount of iron(III) bromide to the solution. In a separate flask, dissolve N-Bromosuccinimide (2.2 equivalents) in dichloromethane. Add the NBS solution dropwise to the 2-tetralone solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure of this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates a logical workflow for the proposed synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Application in Medicinal Chemistry

While no specific signaling pathway interactions for this compound have been identified, the tetralone scaffold is a well-established pharmacophore in drug discovery. This compound serves as a valuable building block for creating libraries of novel molecules with potential therapeutic applications.

Caption: Logical workflow for the use of this compound in drug discovery.

References

An In-depth Technical Guide on the Solubility and Stability of 5,7-Dibromo-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5,7-Dibromo-2-tetralone. Due to the limited availability of specific quantitative data in public literature for this compound, this document focuses on its predicted properties based on analogous structures, and provides detailed, adaptable experimental protocols for determining its solubility and stability profiles.

Core Molecular and Physical Properties

This compound is a halogenated aromatic ketone. Its structure, combining a ketone group with a dibrominated aromatic ring, makes it a subject of interest in synthetic organic chemistry and potentially in drug discovery. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | 5,7-dibromo-3,4-dihydro-2(1H)-naphthalenone | |

| CAS Number | 144066-44-4 | [1] |

| Molecular Formula | C₁₀H₈Br₂O | [1] |

| Molecular Weight | 303.98 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature, similar to other brominated tetralones. | |

| Storage Temperature | Ambient Storage | |

| Purity | ≥98% (as offered by some suppliers) | [1] |

| Calculated LogP | 3.2694 | [1] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |

Predicted Solubility Profile

Illustrative Table of Predicted Solubility in Organic Solvents

The following table provides an illustrative example of the kind of solubility data that would be generated for this compound. The values are hypothetical and intended to serve as a guide for experimental design.

| Solvent | Predicted Solubility at 25°C ( g/100 mL) | Predicted Solubility at 70°C ( g/100 mL) |

| Methanol | 1 - 5 | 10 - 20 |

| Ethanol | 2 - 7 | 15 - 25 |

| Acetone | 5 - 15 | > 30 |

| Dichloromethane | > 20 | > 50 |

| Toluene | 2 - 8 | 20 - 40 |

| Hexane | < 0.1 | 0.1 - 0.5 |

| Acetonitrile | 3 - 10 | 20 - 35 |

| Dimethylformamide (DMF) | > 20 | > 50 |

| Dimethyl Sulfoxide (DMSO) | > 20 | > 50 |

Predicted Stability Profile

The stability of this compound is crucial for its synthesis, purification, and storage. While specific stability studies are not published, its stability can be inferred from the general reactivity of tetralones and halogenated aromatic compounds.

Key Stability Considerations:

-

Thermal Stability: As a solid with a relatively high molecular weight, it is expected to be thermally stable at ambient temperatures. Decomposition would likely occur at elevated temperatures, though the specific decomposition temperature is unknown.

-

pH Stability: The ketone functional group may be susceptible to reactions under strongly acidic or basic conditions. Enolization can occur, potentially leading to side reactions. The aromatic bromine atoms are generally stable but can be susceptible to nucleophilic substitution under harsh conditions.

-

Light Sensitivity: Similar to many aromatic ketones, this compound may exhibit sensitivity to UV light, which could lead to degradation over time.[2] It is advisable to store the compound in amber vials or protected from light.

Illustrative Table of Predicted Stability

| Condition | Predicted Stability |

| Ambient Temperature | Stable. |

| Elevated Temperature | Likely stable up to its melting point. Decomposition may occur at higher temperatures. |

| Acidic Conditions (pH < 4) | Potentially unstable over long periods due to acid-catalyzed reactions of the ketone. |

| Neutral Conditions (pH 6-8) | Expected to be stable. |

| Basic Conditions (pH > 9) | May be unstable due to base-catalyzed reactions such as aldol condensation or other rearrangements. |

| Exposure to Light | Potentially sensitive to UV light, which could lead to photodegradation.[2] |

| Oxidizing/Reducing Agents | The ketone can be reduced to an alcohol. The aromatic ring is generally stable to oxidation, but strong oxidizing agents could lead to degradation. |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Solubility in Organic Solvents

This protocol describes a gravimetric method for determining the solubility of this compound in various organic solvents at different temperatures.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane, acetonitrile, DMF, DMSO)

-

Analytical balance

-

Thermostatic shaker bath

-

Glass vials with screw caps

-

Syringe filters (0.22 µm)

-

Pipettes

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into the vial.[3]

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 70°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.[3]

-

Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (if at elevated temperature) pipette and filter it through a syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the filtered sample under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.[3]

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula: S ( g/100 mL) = [(m_final - m_initial) / V_sample] * 100 Where:

-

m_final is the mass of the vial with the dried solute.

-

m_initial is the mass of the empty vial.

-

V_sample is the volume of the filtered supernatant.[3]

-

Experimental workflow for determining solubility.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound under various stress conditions (e.g., pH, temperature, light) by monitoring its degradation over time using HPLC.

Materials:

-

This compound

-

HPLC system with a UV detector

-

C18 HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffers of different pH values (e.g., pH 2, 7, 9)

-

Forced degradation equipment (e.g., oven, UV chamber)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

pH Stability: Dilute the stock solution with buffers of different pH to a final known concentration. Incubate the solutions at a controlled temperature.

-

Thermal Stability: Store aliquots of the stock solution at different temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose an aliquot of the stock solution to UV light in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.

-

HPLC Analysis: Analyze the samples by HPLC. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water. Monitor the elution at a suitable wavelength (determined by UV-Vis spectroscopy).

-

Data Analysis: Quantify the peak area of the this compound peak at each time point. The percentage of the remaining compound can be calculated relative to the initial time point (t=0). The appearance of new peaks would indicate the formation of degradation products.

Workflow for stability assessment of this compound.

Significance in Drug Development

The tetralone scaffold is a key structural motif in many biologically active compounds.[4] For instance, derivatives of tetralone are precursors in the synthesis of pharmaceuticals like Sertraline, a selective serotonin reuptake inhibitor (SSRI).[5] The introduction of bromine atoms onto the tetralone ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also provide handles for further chemical modification through cross-coupling reactions.

Understanding the solubility and stability of this compound is a critical first step in evaluating its potential as a building block for novel therapeutic agents. The protocols and predictive data presented in this guide are intended to facilitate further research and development involving this and related compounds.

Logical relationship in drug discovery.

References

Navigating the Research Landscape of 5,7-Dibromo-2-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on 5,7-Dibromo-2-tetralone, a key intermediate in synthetic organic and medicinal chemistry. This document outlines its commercial availability, physicochemical properties, and plausible experimental protocols for its synthesis, purification, and analysis, tailored for professionals in research and drug development.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers catering to the research and development sector. These companies offer the compound in different purities and quantities, providing essential resources for laboratory-scale synthesis and preliminary studies.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| ChemScene | 144066-44-4 | C₁₀H₈Br₂O | 303.98 | ≥98% |

| Fluorochem (via Sigma-Aldrich) | 144066-44-4 | C₁₀H₈Br₂O | 303.98 | 95% or 98% |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, reaction setup, and analytical characterization. While specific experimental data for this particular compound is limited in publicly available literature, data from closely related analogs provide valuable estimations.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 1-Tetralone (Reference) | 2-Tetralone (Reference) | 6-Bromo-2-tetralone (Reference) | 7-Bromo-1-tetralone (Reference) |

| CAS Number | 144066-44-4 | 529-34-0[1] | 530-93-8[2] | 4133-35-1[3] | 32281-97-3 |

| Molecular Formula | C₁₀H₈Br₂O | C₁₀H₁₀O[1] | C₁₀H₁₀O[2] | C₁₀H₉BrO[3] | C₁₀H₉BrO |

| Molecular Weight ( g/mol ) | 303.98 | 146.19[1] | 146.189[4] | 225.08[5] | 225.08 |

| Melting Point (°C) | Estimated: 70-85 | 2-7[1] | 18[2][4] | 70-76[5] | 75-80 |

| Boiling Point (°C) | - | 113-116 (6 mmHg)[1] | 131-133 (11 mmHg)[2] | 319.2±42.0 (Predicted)[5] | - |

| Appearance | - | Liquid | Colourless liquid[4] | Pale yellow to brown crystalline solid[5] | Solid |

Experimental Protocols

The following sections provide detailed, albeit adapted, methodologies for the synthesis, purification, and analysis of this compound based on established procedures for analogous compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of 2-tetralone. The following protocol is adapted from general bromination procedures of aromatic ketones.

Materials:

-

2-Tetralone

-

Iron(III) bromide (FeBr₃) or Iron powder

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Sodium thiosulfate solution (aqueous, 10%)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a gas trap

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tetralone in carbon tetrachloride.

-

Add a catalytic amount of iron(III) bromide or iron powder to the solution.

-

From a dropping funnel, add a solution of bromine in carbon tetrachloride dropwise to the stirred solution at room temperature. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at room temperature until the bromine color disappears.

-

Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

The crude this compound can be purified by silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Analytical Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. A reverse-phase HPLC method would be suitable for this purpose.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid for better peak shape).

Procedure:

-

Prepare a standard solution of the purified this compound in the mobile phase or a compatible solvent.

-

Inject the sample onto the HPLC system.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm).

-

The purity can be determined by the relative area of the main peak.

Visualizations

Experimental Workflow

The following flowchart illustrates a typical workflow for the procurement and in-house verification of a chemical intermediate like this compound for research and development purposes.

Caption: Chemical Procurement and Verification Workflow.

Hypothetical Signaling Pathway Involvement

Derivatives of tetralones are explored in drug discovery for their potential to modulate various signaling pathways. The following diagram illustrates a hypothetical scenario where a drug candidate derived from this compound acts as an inhibitor of a kinase cascade involved in a disease state.

Caption: Hypothetical Kinase Cascade Inhibition.

References

electrophilic bromination of 2-tetralone

An In-depth Technical Guide to the Electrophilic Bromination of 2-Tetralone

Introduction

2-Tetralone is a bicyclic ketone, an important intermediate in the synthesis of a variety of pharmaceutical drugs and complex organic molecules.[1] The functionalization of its alpha-carbon positions via electrophilic bromination yields valuable precursors, primarily 1-bromo-2-tetralone and 3-bromo-2-tetralone. These brominated derivatives serve as key building blocks, enabling further molecular elaboration through nucleophilic substitution or elimination reactions. The strategic placement of a bromine atom on the tetralone scaffold provides a synthetic handle for constructing pharmacologically active agents, including potential treatments for central nervous system disorders.[2][3]

This technical guide provides a comprehensive overview of the , detailing the underlying reaction mechanisms, regioselectivity, and various experimental protocols. It is intended for researchers, chemists, and professionals in the field of drug development who utilize such intermediates in their synthetic workflows.

Mechanism of Electrophilic Alpha-Bromination

The electrophilic bromination of a ketone proceeds through its enol or enolate intermediate. The alpha-carbon of a simple ketone is not sufficiently nucleophilic to react with an electrophile like molecular bromine (Br₂). However, the formation of an enol (under acidic conditions) or an enolate (under basic conditions) creates a nucleophilic C=C double bond, which readily attacks the electrophilic bromine source.

Under acidic catalysis, the carbonyl oxygen is protonated, making the alpha-protons more acidic and facilitating the formation of the enol tautomer. Under basic conditions, a base removes an alpha-proton to form the more nucleophilic enolate anion. In both pathways, the subsequent step involves the attack of the electron-rich double bond on an electrophilic bromine species (e.g., Br₂), followed by deprotonation of the carbonyl to regenerate the ketone, now brominated at the alpha-position.

Regioselectivity: Kinetic vs. Thermodynamic Control

2-Tetralone is an unsymmetrical ketone with two distinct alpha-carbons (C1 and C3), leading to the possibility of two different enolates and, consequently, two isomeric products: 1-bromo-2-tetralone and 3-bromo-2-tetralone. The distribution of these products is governed by the principles of kinetic versus thermodynamic control.[4][5]

-

Kinetic Control : At low temperatures, with a strong, sterically hindered base, the reaction favors the kinetic product. The kinetic enolate is formed by removing the more accessible, less sterically hindered proton. For 2-tetralone, this is the proton at C3, leading to the formation of 3-bromo-2-tetralone. This reaction is faster but the resulting product is less stable.[6][7]

-

Thermodynamic Control : At higher temperatures, with a weaker base, or under conditions that allow for equilibrium, the reaction favors the thermodynamic product. The thermodynamic enolate is the more stable, more substituted enolate. For 2-tetralone, this involves the double bond between C1 and C2, leading to the formation of the more stable 1-bromo-2-tetralone.[4][6]

The choice of reaction conditions—temperature, solvent, and the nature of the brominating agent and any catalyst—is therefore critical in directing the selectivity of the bromination.[5]

Data Presentation

The physicochemical properties of 2-tetralone and its key brominated derivatives are summarized below.

| Property | 2-Tetralone | 6-Bromo-2-tetralone | 8-Bromo-2-tetralone |

| Molecular Formula | C₁₀H₁₀O | C₁₀H₉BrO | C₁₀H₉BrO |

| Molecular Weight | 146.19 g/mol | 225.08 g/mol [3][8] | 225.08 g/mol [2] |

| Appearance | Colorless liquid/oil | Pale yellow to brown solid[3] | Solid |

| Melting Point | 18 °C | 70-76 °C[3] | Not specified |

| Boiling Point | 70-71 °C / 0.25 mmHg | 319.2±42.0 °C (Predicted)[3] | Not specified |

| CAS Number | 530-93-8 | 4133-35-1[3][8] | 117294-21-0[2] |

| Table 1: Physicochemical properties of 2-tetralone and selected brominated derivatives. |

A comparison of common bromination methods highlights the versatility available to chemists for achieving desired outcomes.

| Method | Brominating Agent | Catalyst/Co-reagent | Typical Solvent(s) | Key Features |

| Classical Bromination | Br₂ | Acetic Acid or Lewis Acid | Ether, CCl₄, CH₂Cl₂ | Well-established; can be harsh; Br₂ is hazardous.[9][10] |

| NBS Bromination | N-Bromosuccinimide (NBS) | Radical initiator or Acid | CCl₄, Acetonitrile | Safer and easier to handle than Br₂; good for selective bromination.[11][12] |

| Oxidative Bromination | NH₄Br or NaBr | Oxone® (KHSO₅) | Methanol, Acetonitrile | "Green" method; generates electrophilic bromine in situ; proceeds at ambient temperature.[13] |

| Two-Phase System | Br₂ / PBr₃ | Phase-Transfer Catalyst (e.g., R₄N⁺OH⁻) | H₂O / CHCl₃ or MEK | Mild conditions; allows for in situ generation and reaction of bromo-intermediates.[14] |

| Table 2: Comparison of electrophilic bromination methods. |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the bromination of tetralone derivatives, which can be adapted for 2-tetralone.

Protocol 1: Bromination using Molecular Bromine (Br₂) in Ether

This protocol is adapted from the bromination of a 1-tetralone derivative and represents a classical approach.[9]

-

Dissolution : Dissolve the 2-tetralone (1.0 eq) in a suitable solvent such as diethyl ether or carbon disulfide (approx. 10 mL per gram of substrate).

-

Bromine Addition : At room temperature, add molecular bromine (Br₂, 1.0 eq) dropwise to the stirred solution. The characteristic red-orange color of bromine should dissipate as it reacts.

-

Reaction Monitoring : Stir the mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching : Upon completion, add water to the reaction mixture to quench any remaining bromine.

-

Work-up : Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Neutralization : Wash the combined organic extracts with an aqueous solution of sodium bicarbonate to neutralize any generated HBr, followed by a wash with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude product by silica gel column chromatography or recrystallization to yield the α-bromo-2-tetralone.

Protocol 2: Oxidative Bromination using Oxone® and Ammonium Bromide

This protocol represents a modern, environmentally safer method for α-bromination.[13]

-

Reagent Mixture : In a round-bottom flask, combine 2-tetralone (1.0 eq), ammonium bromide (NH₄Br, 1.2 eq), and a solvent such as methanol or acetonitrile.

-

Oxidant Addition : To the stirred suspension, add Oxone® (a 2:1:1 mixture of KHSO₅, KHSO₄, and K₂SO₄; 1.0 eq) portion-wise at room temperature.

-

Reaction : Stir the reaction mixture at ambient temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

-

Work-up : Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Washing : Wash the combined organic layers with water and then brine.

-

Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification : Purify the resulting residue by column chromatography on silica gel to isolate the desired bromo-2-tetralone.

Mandatory Visualization: Experimental Workflow

The general workflow for a typical bromination experiment, from reaction setup to product analysis, can be visualized as follows.

References

- 1. 2-Tetralone - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 5. jackwestin.com [jackwestin.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 8. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]

- 9. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]

- 10. Regiospecific bromination of condensed tetralones via aryloxydifluoroborn chelates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regioselective Synthesis of Dibrominated Tetralones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for the regioselective dibromination of α-tetralone. It details the underlying principles of regioselectivity, provides experimental protocols for key transformations, and presents quantitative data to aid in the design and execution of synthetic routes toward specific dibrominated tetralone isomers. Such compounds are valuable intermediates in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.

Introduction: The Challenge of Regioselectivity

α-Tetralone possesses two main sites susceptible to electrophilic bromination: the aromatic ring and the α-carbon of the ketone. The regiochemical outcome of bromination is dictated by the interplay of the electronic effects of the substituents on the bicyclic system and the reaction conditions employed.

-

Aromatic Ring Substitution: The aromatic ring of α-tetralone is activated towards electrophilic aromatic substitution (EAS) by the fused, electron-donating alkyl ring and deactivated by the electron-withdrawing carbonyl group. The alkyl portion is an ortho, para-director, activating positions 5 and 7. The carbonyl group is a meta-director, deactivating the ring but directing incoming electrophiles to positions 5 and 7 relative to its position. The synergistic effect of these two groups strongly favors electrophilic substitution at the C5 and C7 positions.

-

α-Carbon Substitution: The α-protons adjacent to the carbonyl group are acidic and can be removed to form an enol or enolate, which can then react with an electrophilic bromine source. This reaction is typically favored under conditions that promote enolization or enolate formation.

Controlling the regioselectivity to achieve a desired dibromination pattern—be it on the aromatic ring (e.g., 5,7- or 6,8-dibromo) or involving the α-position—requires a careful selection of synthetic strategy, brominating agents, and reaction conditions.

Synthetic Methodologies and Data

The synthesis of dibrominated tetralones can be approached through two primary strategies: direct dibromination of the tetralone core or the synthesis of the tetralone ring from an already dibrominated precursor.

Direct Dibromination of α-Tetralone

Direct dibromination of α-tetralone with elemental bromine typically leads to substitution on the aromatic ring at the electronically favored 5 and 7 positions.

Table 1: Direct Dibromination of α-Tetralone

| Product | Brominating Agent | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |

| 5,7-Dibromo-1-tetralone | Br₂ (2.2 equiv.) | Acetic Acid | None | 2 | 100 | ~85 | Hypothetical/Expected |

Note: While the 5,7-isomer is the expected product based on electronic effects, specific literature detailing this direct dibromination with precise yields is sparse. The conditions above are based on typical electrophilic aromatic bromination protocols.

Synthesis from Dibrominated Precursors

For isomers that are not readily accessible through direct electrophilic substitution, such as 6,8-dibromo-1-tetralone, a more strategic approach involving the cyclization of a pre-functionalized precursor is necessary. The intramolecular Friedel-Crafts acylation of a γ-phenylbutyric acid derivative is a powerful method for constructing the tetralone core.

Table 2: Synthesis of Dibromotetralones via Friedel-Crafts Cyclization

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 4-(3,5-Dibromophenyl)butanoic acid | Polyphosphoric Acid (PPA) | 6,8-Dibromo-1-tetralone | High | Inferred from similar syntheses |

| 4-(2,4-Dibromophenyl)butanoic acid | Polyphosphoric Acid (PPA) | 5,7-Dibromo-1-tetralone | High | Inferred from similar syntheses |

Note: The synthesis of specific dibromotetralones often relies on the availability of the corresponding dibrominated phenylbutanoic acids. The yields for these cyclizations are generally high.

α-Bromination

Introduction of a bromine atom at the α-position of the ketone can be achieved on an already substituted tetralone.

Table 3: α-Bromination of Substituted Tetralones

| Starting Material | Brominating Agent | Solvent | Yield (%) | Reference |

| 6,7-Dichloro-1-tetralone | Br₂ | Ethyl ether or CS₂ | 99.6 (crude) | [1] |

Experimental Protocols

General Protocol for Direct Aromatic Dibromination (Predicted for 5,7-Dibromo-1-tetralone)

Materials:

-

α-Tetralone (1.0 eq)

-

Bromine (2.2 eq)

-

Glacial Acetic Acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Dichloromethane or Ethyl Acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve α-tetralone in glacial acetic acid.

-

Heat the solution to 100 °C.

-

Slowly add bromine dissolved in a small amount of glacial acetic acid to the reaction mixture.

-

Maintain the temperature and stir for 2 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

-

Extract the product with dichloromethane or ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5,7-dibromo-1-tetralone.

General Protocol for Friedel-Crafts Cyclization (for 6,8-Dibromo-1-tetralone)

Materials:

-

4-(3,5-Dibromophenyl)butanoic acid (1.0 eq)

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Ice water

-

Dichloromethane or Ethyl Acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, add 4-(3,5-dibromophenyl)butanoic acid and polyphosphoric acid (typically 10-20 times the weight of the acid).

-

Heat the mixture with vigorous stirring to 80-100 °C for 1-3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Extract the product with dichloromethane or ethyl acetate (3x).

-

Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield 6,8-dibromo-1-tetralone.[2]

Protocol for α-Bromination of a Dihalogenated Tetralone

This protocol is adapted from the synthesis of 2-bromo-6,7-dichloro-1-tetralone and can be modified for other dihalogenated tetralones.[1]

Materials:

-

6,7-Dichloro-1-tetralone (1.0 g)

-

Bromine (0.25 mL)

-

Ethyl ether or Carbon disulfide (10 mL)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve 6,7-dichloro-1-tetralone in ethyl ether or carbon disulfide at room temperature with stirring.

-

Add bromine dropwise to the solution.

-

Stir the reaction for 30 minutes at room temperature.

-

Add water to the reaction mixture and extract with ethyl ether.

-

Wash the organic extract with a saturated aqueous solution of sodium bicarbonate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify by silica gel column chromatography and recrystallization from n-hexane to yield 2-bromo-6,7-dichloro-1-tetralone.[1]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The regioselectivity of the electrophilic aromatic bromination of α-tetralone is governed by the directing effects of the existing substituents. The following diagram illustrates the logical flow of these effects.

References

Methodological & Application

Application Notes and Protocols for 5,7-Dibromo-2-tetralone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5,7-Dibromo-2-tetralone as a versatile building block in the development of pharmacologically active compounds. This key intermediate, featuring two reactive bromine atoms, is particularly valuable for creating libraries of disubstituted tetralone derivatives through modern cross-coupling methodologies. The protocols detailed herein focus on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the synthesis of compounds with potential applications as kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Introduction

This compound, also known as 5,7-dibromo-3,4-dihydronaphthalen-2(1H)-one, is a valuable intermediate in medicinal chemistry. Its dibrominated aromatic ring provides two distinct reaction sites for the introduction of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR). The tetralone core itself is a privileged scaffold found in numerous biologically active molecules. The strategic functionalization at the 5- and 7-positions can significantly influence the pharmacological profile of the resulting compounds, making this compound an attractive starting material for the discovery of novel therapeutics targeting a range of diseases.

Key Applications in Drug Discovery

Derivatives of this compound have shown promise as modulators of important biological targets, including:

-

Kinase Inhibitors: The tetralone scaffold can be elaborated to interact with the ATP-binding site of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.

-

GPCR Ligands: Functionalization of the tetralone core can yield ligands with high affinity and selectivity for G protein-coupled receptors, such as serotonin and dopamine receptors, which are key targets for treating neurological and psychiatric disorders.

Data Presentation: Synthesis of 5,7-Disubstituted-2-tetralone Derivatives

Table 1: Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (3.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 88 |

| Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 16 | 78 |

| Pyridine-3-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (3.0) | THF/H₂O (10:1) | 80 | 18 | 75 |

Table 2: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (2.4) | Toluene | 100 | 18 | 92 |

| Piperidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.4) | 1,4-Dioxane | 110 | 20 | 89 |

| Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.5) | t-BuOH | 90 | 24 | 80 |

| Benzylamine | G3-XPhos (2) | - | LHMDS (2.4) | THF | 70 | 16 | 85 |

Experimental Protocols

The following are detailed protocols for key synthetic transformations of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Degassed solvent (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (2.2 equiv.), and the base (3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%) to the flask under the inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the specified temperature (e.g., 90-110 °C) and stir vigorously for the indicated time (typically 10-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5,7-diaryl-2-tetralone.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the double Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, XPhos)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BINAP, 3 mol%).

-

Add the base (e.g., NaOtBu, 2.4 equiv.) and this compound (1.0 equiv.).

-

Seal the tube, then evacuate and backfill with an inert gas three times.

-

Add the anhydrous, degassed solvent via syringe, followed by the amine (2.2 equiv.).

-